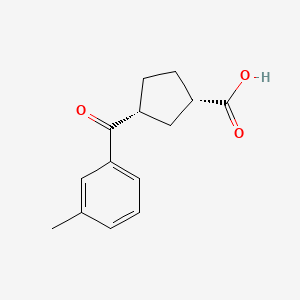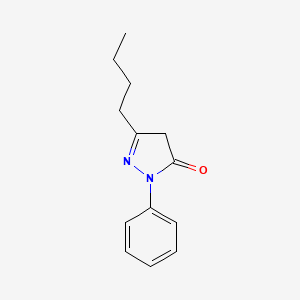
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a type of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The crystal structure of the compound 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole in the orthorhombic space group Pca 21 was presented and formed racemic crystals .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Many syntheses of pyrazole and pyrazoline have been reported successively in the literature, including condensation of α, β-unsaturated carbonyl compounds with substituted hydrazines .科学的研究の応用
Antibacterial and Antifungal Applications
This compound has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of 4,5-dihydro-1H-pyrazole can be promising objects for searching antibacterial agents . They have been evaluated for in vitro antibacterial activity against pathogenic bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against strains such as Aspergillus flavus and Candida albicans .
Antileishmanial and Antimalarial Evaluation
Synthesized pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities. These studies are crucial for developing new treatments against diseases like leishmaniasis and malaria, which are caused by parasitic infections .
Luminescent Properties
After the reduction of the nitro group in these compounds, the resulting amino derivatives of pyrazoles can exhibit excellent luminescent properties. This application could be significant in the development of new materials for optoelectronic devices .
Synthesis Catalysis
There has been research into the synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst. This process has implications for the efficient synthesis of pyrazole derivatives with potential applications in various fields .
作用機序
Target of Action
Similar compounds have shown potential antibacterial and antifungal activity , suggesting that the targets could be enzymes or proteins essential to these microorganisms.
Biochemical Pathways
Given its potential antibacterial and antifungal activity , it may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis or DNA replication.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Given its potential antibacterial and antifungal activity , it’s likely that the compound leads to the death of these microorganisms.
将来の方向性
The future directions for “3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Given their wide range of applications and the increasing popularity of pyrazoles in several fields of science, there is potential for continued development and discovery .
特性
IUPAC Name |
5-butyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-7-11-10-13(16)15(14-11)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCWVTIKWVLDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

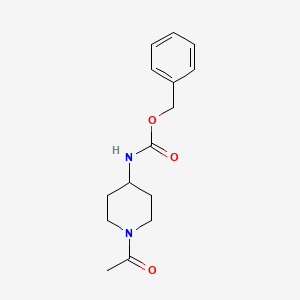
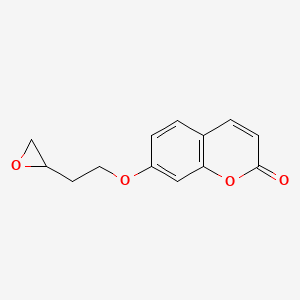
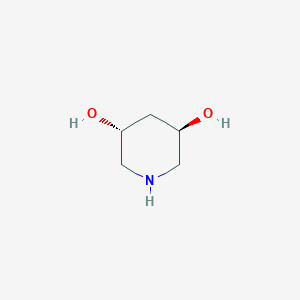
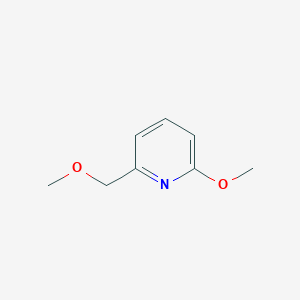
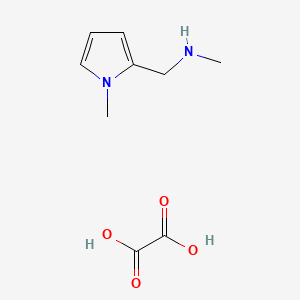
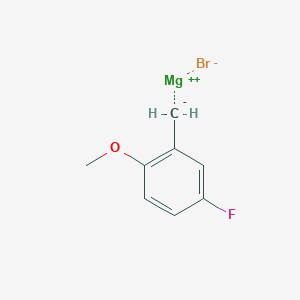
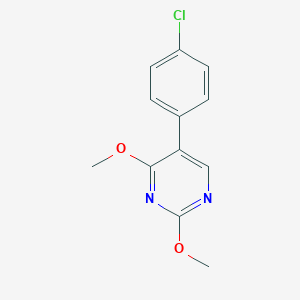
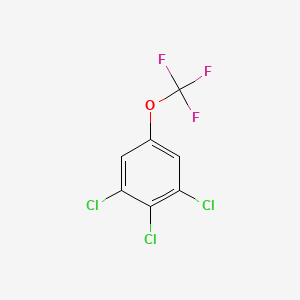
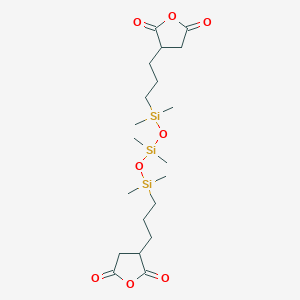
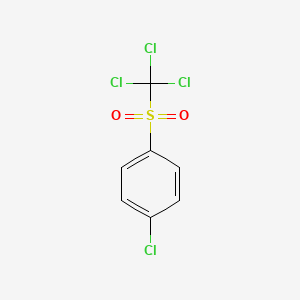

![Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B6324189.png)

